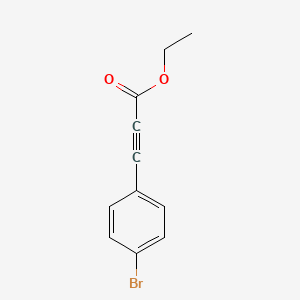
Ethyl 3-(4-bromophenyl)propiolate
Cat. No. B8748083
M. Wt: 253.09 g/mol
InChI Key: OOYVAAPHSQLXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09321738B2
Procedure details


LDA solution (2M) in THF (20.71 mL, 41.436 mmol) was added to a stirred solution of 1-bromo-4-ethynyl-benzene (3 g, 16.57 mmol) in dry THF (40 mL) at −70° C. and stirred for 30 min. Ethyl chloroformate (11.81 mL, 74.58 mmol) was added and the mixture was allowed to warm to ambient temperature. Stirring was continued for 2 h. The mixture was cooled, and quenched with saturated NH4Cl solution. THF was evaporated under reduced pressure and the aqueous layer was extracted with ethyl acetate. The organic layer was dried over Na2SO4, concentrated and purified over normal silica gel column chromatography using EtOAc-hexane as eluting solvent to get (4-bromo-phenyl)-propynoic acid ethyl ester (2.9 g, 69.13% yield) as a light yellow liquid. GC-MS: 253 (M+H); 1H-NMR (400 MHz, CDCl3) δ ppm 1.32 (t, J=7.0 Hz, 3H). 4.28 (q, J=7.0 Hz, 2H), 7.43 (d, J=8.4 Hz, 2H), 7.51 (d, J=8.4 Hz, 2H).





Yield
69.13%
Identifiers


|
REACTION_CXSMILES
|
[Li+].CC([N-]C(C)C)C.[Br:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]#[CH:17])=[CH:12][CH:11]=1.Cl[C:19]([O:21][CH2:22][CH3:23])=[O:20]>C1COCC1>[CH2:22]([O:21][C:19](=[O:20])[C:17]#[C:16][C:13]1[CH:14]=[CH:15][C:10]([Br:9])=[CH:11][CH:12]=1)[CH3:23] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C#C
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
20.71 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
11.81 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 2 h
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with saturated NH4Cl solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
THF was evaporated under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified over normal silica gel column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
as eluting solvent
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C#CC1=CC=C(C=C1)Br)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.9 g | |
| YIELD: PERCENTYIELD | 69.13% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
